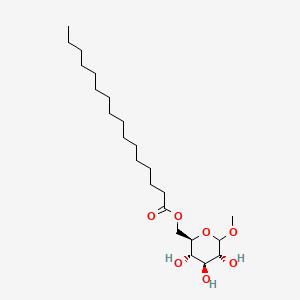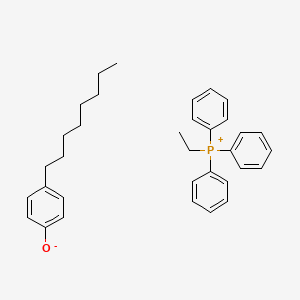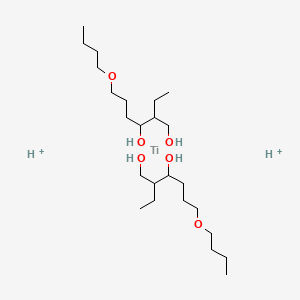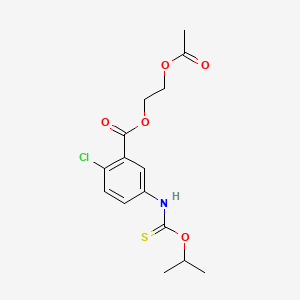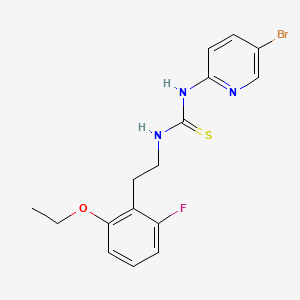
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-piridinil)-N’-(2-(2-etoxi-6-fluorofenil)etil)tiourea es un compuesto orgánico complejo que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la medicina. Este compuesto, con sus sustituyentes únicos, puede exhibir propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de tiourea generalmente implica la reacción de isotiocianatos con aminas. Para este compuesto específico, la ruta sintética podría implicar:
Preparación del intermedio isotiocianato: Reaccionar 5-bromo-2-piridina con tiofosgeno para formar el intermedio isotiocianato.
Reacción con amina: El intermedio isotiocianato se hace reaccionar entonces con 2-(2-etoxi-6-fluorofenil)etilamina en condiciones controladas para obtener el derivado de tiourea deseado.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Los derivados de tiourea pueden sufrir varias reacciones químicas, incluyendo:
Oxidación: Las tioureas pueden oxidarse para formar derivados sulfinílicos o sulfonílicos.
Reducción: Las reacciones de reducción pueden convertir las tioureas en las aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno o azufre.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos sulfinílicos o sulfonílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Los derivados de tiourea tienen una amplia gama de aplicaciones en la investigación científica:
Química: Se utilizan como intermediarios en la síntesis orgánica y como ligandos en la química de coordinación.
Biología: Se estudian por su potencial como inhibidores enzimáticos y agentes antimicrobianos.
Medicina: Se investigan por su potencial terapéutico en el tratamiento de enfermedades como el cáncer y las infecciones.
Industria: Se utilizan en la producción de polímeros, colorantes y productos químicos agrícolas.
Mecanismo De Acción
El mecanismo de acción de los derivados de tiourea a menudo implica la interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden inhibir o modular la actividad de la diana, dando lugar a varios efectos biológicos. El mecanismo exacto para este compuesto requeriría estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-piridinil)-N’-(2-feniletil)tiourea
- N-(4-bromo-2-piridinil)-N’-(2-(2-metoxifenil)etil)tiourea
Singularidad
Los sustituyentes únicos en los anillos de piridina y fenilo de N-(5-bromo-2-piridinil)-N’-(2-(2-etoxi-6-fluorofenil)etil)tiourea pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados de tiourea
Propiedades
Número CAS |
172505-89-4 |
|---|---|
Fórmula molecular |
C16H17BrFN3OS |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17BrFN3OS/c1-2-22-14-5-3-4-13(18)12(14)8-9-19-16(23)21-15-7-6-11(17)10-20-15/h3-7,10H,2,8-9H2,1H3,(H2,19,20,21,23) |
Clave InChI |
IRIOIFXUMMFCIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




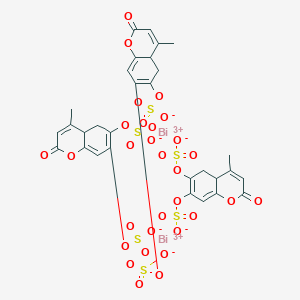


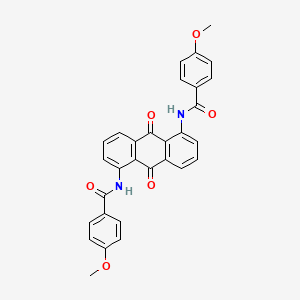
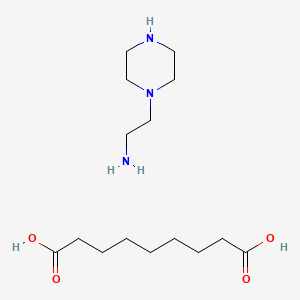
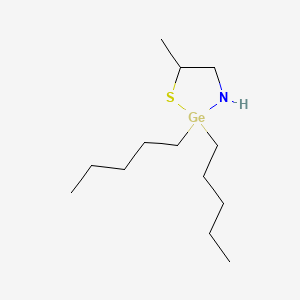
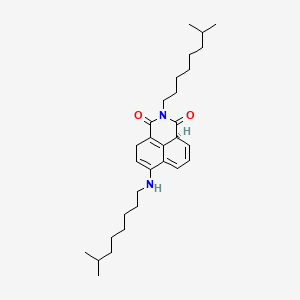
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
